2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-phenylpropyl)acetamide
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Description
This compound is a derivative of pyrazolo[1,5-a]pyrazin . It has a molecular formula of C23H21FN4O3 and an average mass of 420.436 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[1,5-a]pyrazin ring attached to a 4-ethoxyphenyl group and a 3-phenylpropyl group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C23H21FN4O3 , an average mass of 420.436 Da , and a monoisotopic mass of 420.159760 Da . Additional properties such as melting point, boiling point, and density were not available in the search results .Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-ethoxybenzoyl chloride with 4-aminoantipyrine to form 2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-one. This intermediate is then reacted with N-(3-phenylpropyl)acetamide in the presence of a base to form the final compound.", "Starting Materials": [ "4-ethoxybenzoyl chloride", "4-aminoantipyrine", "N-(3-phenylpropyl)acetamide", "base" ], "Reaction": [ "Step 1: 4-ethoxybenzoyl chloride is reacted with 4-aminoantipyrine in the presence of a base to form 2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-one.", "Step 2: The intermediate from step 1 is then reacted with N-(3-phenylpropyl)acetamide in the presence of a base to form the final compound, 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-phenylpropyl)acetamide." ] } | |
CAS No. |
941876-69-3 |
Molecular Formula |
C25H26N4O3 |
Molecular Weight |
430.508 |
IUPAC Name |
2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-phenylpropyl)acetamide |
InChI |
InChI=1S/C25H26N4O3/c1-2-32-21-12-10-20(11-13-21)22-17-23-25(31)28(15-16-29(23)27-22)18-24(30)26-14-6-9-19-7-4-3-5-8-19/h3-5,7-8,10-13,15-17H,2,6,9,14,18H2,1H3,(H,26,30) |
InChI Key |
ZHLCBZUKPVJNHA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCCCC4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
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